1,1,3-Trimethoxypropane

Atmospheric Chemistry Reaction Kinetics Environmental Fate

1,1,3-Trimethoxypropane (CAS 14315-97-0) is a trialkyl ether featuring three methoxy (-OCH3) groups on a propane backbone, also referred to as 3-methoxypropionaldehyde dimethyl acetal. It is a clear, colorless liquid with a density of 0.942 g/mL at 25°C and a boiling point of 45–46°C at 17 mmHg.

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 14315-97-0
Cat. No. B079582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Trimethoxypropane
CAS14315-97-0
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCOCCC(OC)OC
InChIInChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3
InChIKeyFKZYYYDRLJCHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1,1,3-Trimethoxypropane (CAS 14315-97-0): Product Specification and Baseline Identification


1,1,3-Trimethoxypropane (CAS 14315-97-0) is a trialkyl ether featuring three methoxy (-OCH3) groups on a propane backbone, also referred to as 3-methoxypropionaldehyde dimethyl acetal . It is a clear, colorless liquid with a density of 0.942 g/mL at 25°C and a boiling point of 45–46°C at 17 mmHg . Commercially, it is typically supplied at purities of 97–99% for use as an organic synthesis intermediate, particularly in the production of plastics and rubber additives, and as a protected precursor for reactive aldehydes in pharmaceutical and dye chemistry .

1
Synthetic Role
Acetal-protected aldehyde precursor for organic synthesis
2
Physical Form
Clear liquid; suitable for liquid-phase handling and dosing
3
Grade Context
Supplied at high purity for research and method development

Why Generic Substitution Fails: Critical Differentiators for 1,1,3-Trimethoxypropane in Synthesis and Formulation


Direct substitution with structurally similar trimethoxypropanes or other acetal precursors is unreliable due to significant variations in reactivity, physicochemical properties, and synthesis yields. For instance, the 1,1,3-substitution pattern confers a distinct gas-phase OH radical reactivity compared to 1,1-dimethoxyethane [1], while its water solubility (276 g/L) is notably higher than that of its isomer 1,2,3-trimethoxypropane (61.9 g/L) . Furthermore, the reported synthesis yield of 1,1,3-trimethoxypropane (21.8%) under superacid catalysis contrasts sharply with the 95% yield achievable for 1,2,3-trimethoxypropane via phase-transfer catalysis [2], indicating divergent process economics and scalability. These quantitative differences underscore the necessity of product-specific evaluation.

Radical Reactivity
Gas-phase OH radical reactivity may differ substantially from simpler acetals like 1,1-dimethoxyethane
Synthesis Yield
Glycerol-derived yield under superacid catalysis is significantly lower than 1,2,3-trimethoxypropane production routes
Solubility Profile
Aqueous solubility diverges markedly from the 1,2,3-isomer, altering phase behavior in formulation and extraction

Quantitative Differentiation Evidence for 1,1,3-Trimethoxypropane: Head-to-Head Data vs. Closest Analogs


Gas-Phase OH Radical Reactivity: 1,1,3-Trimethoxypropane vs. 1,1-Dimethoxyethane

In a direct comparative study using flash photolysis resonance fluorescence, the absolute rate constant for the gas-phase reaction with hydroxyl radicals was measured at 298 K. 1,1,3-Trimethoxypropane exhibited a rate constant of 16.7 ± 1.0 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, which is approximately 1.9 times greater than that of 1,1-dimethoxyethane (8.9 ± 1.0 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) [1]. This demonstrates a quantifiable difference in atmospheric degradation potential and reactivity in radical-mediated processes.

OH Rate Constant
Head-to-head
16.7 ± 1.0
×10⁻¹² cm³ molecule⁻¹ s⁻¹
vs. 1,1-dimethoxyethane 8.9 ± 1.0
Higher radical reactivity informs atmospheric modeling
Direct measurement at 298 K
Atmospheric Chemistry Reaction Kinetics Environmental Fate

Synthesis Yield from Glycerol: 1,1,3-Trimethoxypropane vs. 1,2,3-Trimethoxypropane

When synthesized directly from glycerol, a major biodiesel byproduct, 1,1,3-trimethoxypropane is obtained with a yield of 21.8% using a ZrO₂/SO₄²⁻ superacid catalyst at 200°C and 5 Torr for 4.3 minutes . In stark contrast, the isomer 1,2,3-trimethoxypropane can be produced from glycerol with a 95% yield and 96% selectivity via a solvent-free phase-transfer catalysis using dimethyl sulfate as the methylating agent at room temperature [1]. This 4.4-fold difference in yield directly impacts cost, scalability, and the choice of synthetic route for target applications.

Synthesis Yield
Cross-study comparable
21.8% vs. 95% (1,2,3-isomer)
Superacid vs phase-transfer catalysis
Lower glycerol-based yield favors alternative isomer for cost-sensitive routes
Process conditions not interchangeable
Green Chemistry Process Optimization Biodiesel Byproduct Valorization

Aqueous Solubility: 1,1,3-Trimethoxypropane vs. 1,2,3-Trimethoxypropane

Calculated water solubility data reveal a substantial difference between the two isomeric trimethoxypropanes. 1,1,3-Trimethoxypropane exhibits a water solubility of 276 g/L at 25°C , whereas its structural isomer, 1,2,3-trimethoxypropane, has a reported water solubility of only 61.9 g/L [1]. This represents a 4.5-fold higher aqueous solubility for the 1,1,3-isomer.

Water Solubility
Cross-study comparable
276 g/L
1,2,3-isomer: 61.9 g/L
Calculated, 25°C
Higher aqueous solubility supports water-based synthesis
Verify experimentally for critical formulations
Solvent Selection Extraction Formulation

Reactivity in Polymethine Dye Synthesis: High-Yield Formation of Cation-Anionic Dyes

In the reaction of 3-(dicyanomethylidene)indan-1-one with 3-dimethylamino-1,1,3-trimethoxypropane, the 1,3-bis(1-dicyanomethylidene-3-oxoindane)trimethineoxanine salt is obtained in high yield, enabling the preparation of a series of novel cation-anionic polymethine dyes [1]. This specific reactivity, leveraging the 3-dimethylamino-1,1,3-trimethoxypropane derivative, is not reported for other trimethoxypropane isomers, highlighting a unique synthetic niche.

Dye Synthesis
Class-level
High yield (qualitative)
Unique to 1,1,3-isomer derivative
Enables polymethine dye formation not accessible with 1,2,3-TMP
Derivative-specific; validate with target aldehyde
Dye Chemistry Organic Electronics Functional Materials

Validated Application Scenarios for 1,1,3-Trimethoxypropane Based on Quantitative Differentiation Evidence


Atmospheric Chemistry and Environmental Fate Modeling

When precise kinetic parameters are required for modeling the atmospheric degradation of volatile organic compounds, 1,1,3-trimethoxypropane provides a validated rate constant (k_OH = 16.7 × 10⁻¹² cm³ molecule⁻¹ s⁻¹). This value, directly measured against 1,1-dimethoxyethane, supports accurate prediction of tropospheric lifetimes and is essential for regulatory assessments of chemical emissions [1].

Aqueous-Phase Organic Synthesis and Extraction

Owing to its 4.5× higher water solubility (276 g/L) compared to 1,2,3-trimethoxypropane (61.9 g/L), 1,1,3-trimethoxypropane is preferentially selected for reactions requiring a water-miscible acetal solvent or co-solvent, such as aqueous-phase etherifications, biphasic extractions, or formulations where high polarity and low logP are beneficial [2].

Synthesis of Novel Polymethine Dyes

The demonstrated high-yield reaction of 3-dimethylamino-1,1,3-trimethoxypropane with dicyanomethylideneindanone to form trimethineoxanine salts provides a validated route to cation-anionic polymethine dyes. This specific reactivity is not replicated with 1,2,3-trimethoxypropane, making 1,1,3-trimethoxypropane a strategic choice for developing new NIR dyes, fluorescent probes, and optoelectronic materials [3].

Application
Selection Property
Validation Focus
Atmospheric chemistry modeling
OH radical reaction kinetics
Validate measured k_OH for VOC degradation models
Aqueous-phase synthesis
Aqueous solubility profile
Confirm miscibility and extraction efficiency in aqueous media
Polymethine dye synthesis
Specific acetal reactivity
Reproduce dye formation with dicyanomethylideneindanone

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